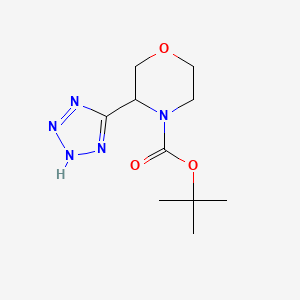

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Applications and Environmental Impact

Environmental Occurrence and Fate of Synthetic Antioxidants :Synthetic phenolic antioxidants, including tert-butylated compounds, have been widely used to prevent oxidative reactions in various products. Studies highlight their environmental occurrence, human exposure, and potential toxicity, suggesting a need for developing novel antioxidants with lower environmental impact (Liu & Mabury, 2020).

Environmental Water Pollution and Ecotoxicity :The review on 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material in industrial applications, discusses its biodegradability, toxic degradation products, and the endocrine-disrupting potential, highlighting the challenge in removing such compounds from environmental waters (Olaniyan et al., 2020).

Pharmacological Significance

Tetrazole in Medicinal Chemistry :Tetrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. Tetrazole, acting as a bioisostere for the carboxylic acid group, has been utilized to enhance drug lipophilicity and bioavailability, reducing side effects (Patowary et al., 2021).

Antibacterial Activity of Tetrazole Hybrids :Tetrazole hybrids have shown considerable antibacterial properties, particularly against drug-resistant pathogens. The review discusses the structure-activity relationship of these compounds, providing insights into designing more effective antibacterial agents (Gao et al., 2019).

Biodegradation and Environmental Remediation

Microbial Degradation of Fuel Additives :The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is reviewed, emphasizing the biodegradability under various redox conditions and the challenges in bioremediation of such compounds (Schmidt et al., 2004).

Decomposition of MTBE with Hydrogen in Plasma Reactors :The study presents a novel approach for decomposing methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, offering an alternative method for converting MTBE into less harmful compounds (Hsieh et al., 2011).

Mecanismo De Acción

Target of Action

Tetrazoles, a key component of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They are resistant to biological degradation, which makes them suitable for use as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, which could potentially impact the bioavailability of the compound .

Propiedades

IUPAC Name |

tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLMQFGGRRFIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

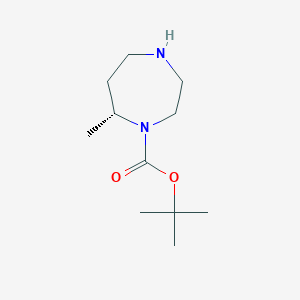

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

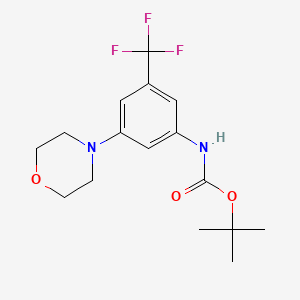

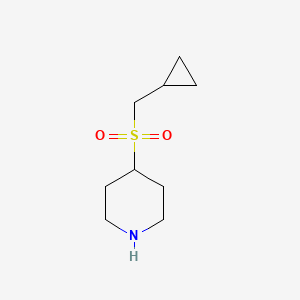

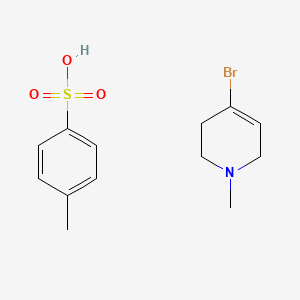

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)